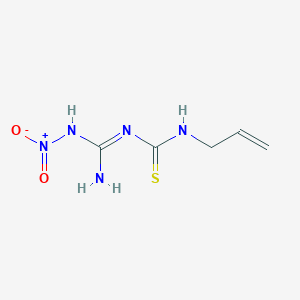
1-(7-Hydroxynaphthalen-2-yl)ethanone
Vue d'ensemble
Description
1-(7-Hydroxynaphthalen-2-yl)ethanone is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a hydroxyl group at the seventh position and an ethanone group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(7-Hydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation reaction of 7-hydroxy-2-naphthaldehyde with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions in a solvent like glacial acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Hydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-hydroxy-2-naphthoic acid.
Reduction: Formation of 1-(7-hydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of 7-alkoxy-2-naphthalen-1-yl ethanone.
Applications De Recherche Scientifique
1-(7-Hydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(7-Hydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its capacity to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
- 1-(1-Hydroxynaphthalen-2-yl)ethanone
- 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone
- 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone
Comparison: 1-(7-Hydroxynaphthalen-2-yl)ethanone is unique due to the position of the hydroxyl group on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antibacterial and antioxidant activities, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-(7-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-3-2-9-4-5-12(14)7-11(9)6-10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYNEKQIRKNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)
![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)


![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)



